
2,4-Pteridinediamine, 6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Pteridinediamine, 6-phenyl- is a synthetic compound that has been widely studied in scientific research. This compound is also known as Phenylpteridine or PPD and has been used in various biochemical and physiological studies.
作用機序
The mechanism of action of PPD involves the inhibition of tyrosine hydroxylase and nitric oxide synthase. PPD binds to the active site of these enzymes and prevents their activity. This leads to a decrease in the synthesis of catecholamines and nitric oxide, respectively.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. PPD has been shown to decrease the levels of dopamine, norepinephrine, and epinephrine in the brain. PPD has also been shown to decrease blood pressure and increase heart rate. PPD has been shown to have anti-cancer properties and has been used in studies related to the treatment of cancer.
実験室実験の利点と制限
PPD has several advantages for lab experiments. PPD is a stable and readily available compound. PPD is also easy to synthesize and purify. However, PPD has some limitations for lab experiments. PPD has poor solubility in water, which limits its use in aqueous solutions. PPD also has low bioavailability, which limits its use in in vivo studies.
将来の方向性
There are several future directions for the study of PPD. PPD has been shown to have potential applications in the treatment of Parkinson's disease, hypertension, and cancer. Further studies are needed to determine the efficacy and safety of PPD in these applications. PPD has also been shown to have potential applications in the field of synthetic biology. PPD can be used as a tool to regulate the activity of enzymes involved in the synthesis of catecholamines and nitric oxide. Further studies are needed to determine the feasibility and applications of PPD in synthetic biology.
合成法
The synthesis method of PPD involves the reaction of 2,4-diaminopyrimidine with benzaldehyde in the presence of a catalyst. The reaction yields PPD as a yellow crystalline powder. The purity of PPD can be increased by recrystallization from a suitable solvent.
科学的研究の応用
PPD has been extensively studied for its potential applications in various scientific research fields. PPD has been shown to inhibit the activity of tyrosine hydroxylase, which is an enzyme involved in the synthesis of catecholamines. PPD has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme involved in the synthesis of nitric oxide. PPD has been used in studies related to Parkinson's disease, hypertension, and cancer.
特性
分子式 |
C12H10N6 |
|---|---|
分子量 |
238.25 g/mol |
IUPAC名 |
6-phenylpteridine-2,4-diamine |
InChI |
InChI=1S/C12H10N6/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,17,18) |
InChIキー |
SDGPFJCKLDWNSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




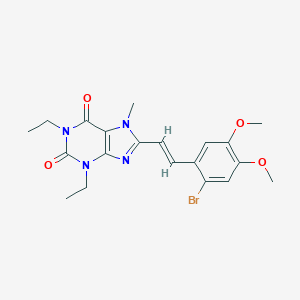


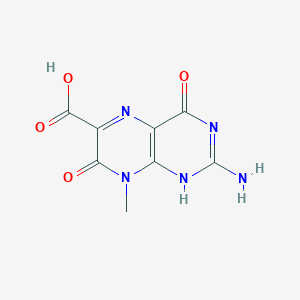
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
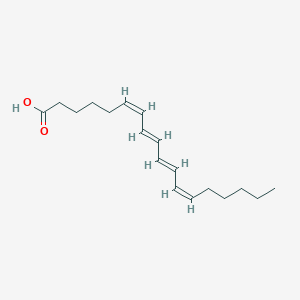
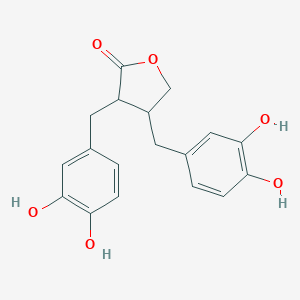
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)


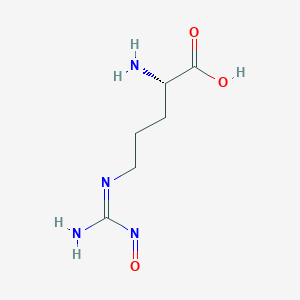
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)